Ethyl 2-{[1-(3-bromophenyl)ethyl]amino}acetate is an organic compound with the molecular formula and a molecular weight of 286.17 g/mol. It is classified as a derivative of phenylacetic acid, characterized by the presence of a bromine atom at the 3-position of the phenyl ring and an amino group at the 1-position of the ethyl chain. This compound is notable in medicinal chemistry for its potential applications in drug development, particularly due to its structural features that may confer biological activity .
Ethyl 2-{[1-(3-bromophenyl)ethyl]amino}acetate falls under several classifications:
The synthesis of Ethyl 2-{[1-(3-bromophenyl)ethyl]amino}acetate generally involves two main steps:
The molecular structure of Ethyl 2-{[1-(3-bromophenyl)ethyl]amino}acetate can be represented by its SMILES notation: CCOC(=O)CNC(C)C1=CC(=CC=C1)Br
. The structure features:
Ethyl 2-{[1-(3-bromophenyl)ethyl]amino}acetate can participate in various chemical reactions:
These reactions are significant for modifying the compound's structure, potentially enhancing its biological activity or altering its pharmacokinetic properties.
The mechanism of action for Ethyl 2-{[1-(3-bromophenyl)ethyl]amino}acetate relates primarily to its interactions with biological targets. While specific mechanisms are not fully elucidated, compounds with similar structures often exhibit:
Ethyl 2-{[1-(3-bromophenyl)ethyl]amino}acetate has several scientific applications:
This compound exemplifies how structural modifications can influence pharmacological properties, making it a valuable subject for ongoing research in medicinal chemistry and drug development.
CAS No.: 80181-31-3
CAS No.: 92321-29-4
CAS No.: 7306-96-9
CAS No.: 14269-75-1
CAS No.:
CAS No.: 1426938-62-6